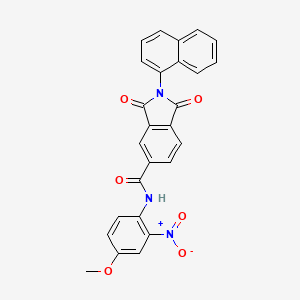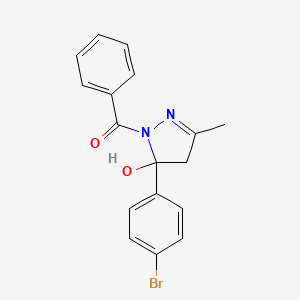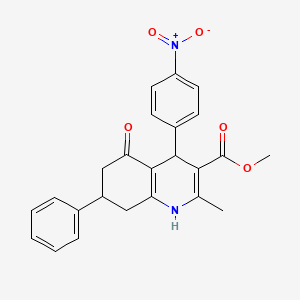
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MNIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIC is a member of the isoindoline family, which has been extensively studied for their biological and pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been used as a probe for the detection of reactive oxygen species and nitric oxide in biological systems.
Mecanismo De Acción
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its biological effects through the modulation of various cellular pathways. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to modulate the expression of certain genes involved in the regulation of cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to improve endothelial function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool, including its stability, solubility, and specificity for reactive oxygen species and nitric oxide. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be used as a probe for the detection of these species in biological systems, and its fluorescent properties make it a useful tool for imaging studies. However, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide in animal models and humans. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be further developed as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Finally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be used as a research tool to investigate the role of reactive oxygen species and nitric oxide in various biological processes.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be achieved through a multistep process involving the reaction of 4-methoxy-2-nitroaniline with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions, including cyclization and amidation, to yield the final product. The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-35-17-10-12-21(23(14-17)29(33)34)27-24(30)16-9-11-19-20(13-16)26(32)28(25(19)31)22-8-4-6-15-5-2-3-7-18(15)22/h2-14H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGQUDBNDNSKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)


![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)


![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)